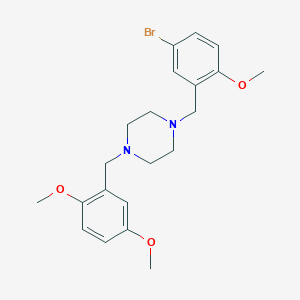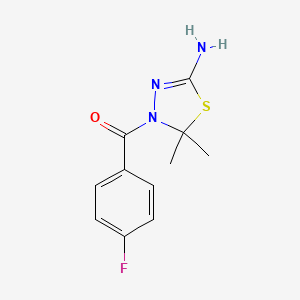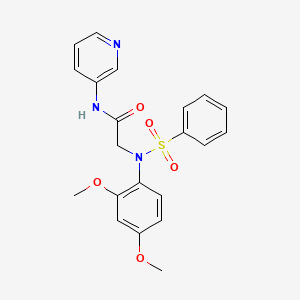![molecular formula C21H26N4O2 B6130636 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B6130636.png)
3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one, also known as HDAC inhibitor, is a chemical compound that has been extensively studied in the field of scientific research. This compound has been found to possess a wide range of biological activities, including the ability to inhibit histone deacetylase (HDAC) enzymes.
Mecanismo De Acción
3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor works by binding to the active site of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one enzymes, which leads to the inhibition of their activity. This inhibition results in the accumulation of acetylated histones, which leads to the reactivation of silenced genes. 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor also affects non-histone proteins, which can lead to the regulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor are diverse and depend on the specific cellular context. 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor has also been found to regulate the expression of genes involved in the differentiation of various cell types, including neurons and muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor has several advantages for lab experiments, including its ability to induce changes in gene expression and its potential therapeutic application. However, 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor also has limitations, including its potential toxicity and off-target effects. 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor is a potent inhibitor of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one enzymes, which can lead to the accumulation of acetylated proteins that can have toxic effects on cells.
Direcciones Futuras
For the study of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor include the identification of specific 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one isoforms that are targeted by the compound, the development of more potent and selective 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitors, and the investigation of the potential therapeutic application of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor in various diseases. The study of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor may also lead to the identification of new targets for the treatment of diseases and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor involves the reaction of 2-amino-6-methyl-4-(2-hydroxyphenyl)pyrimidine with 3-bromo-1-propanol followed by the reaction with 1,4-diazabicyclo[2.2.2]octane and then with 5-chloro-2-pentanone. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor has been extensively studied in the field of scientific research due to its ability to inhibit 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one enzymes. 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one enzymes are responsible for the deacetylation of histones, which can lead to the silencing of genes. Inhibition of 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one enzymes can lead to the reactivation of silenced genes, which makes 3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,9-diazaspiro[5.6]dodecan-10-one inhibitor a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Propiedades
IUPAC Name |
3-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-3,10-diazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-14-18(24-20(23-15)16-4-2-3-5-17(16)26)25-12-9-21(10-13-25)7-6-19(27)22-11-8-21/h2-5,14,26H,6-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKOHEBPWOEOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCC4(CCC(=O)NCC4)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B6130572.png)
![ethyl 5-chloro-3-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B6130581.png)
![1-[3-(1H-pyrazol-1-yl)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6130583.png)

![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B6130604.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130612.png)
![4-[butyryl(phenylsulfonyl)amino]-1-naphthyl butyrate](/img/structure/B6130620.png)

![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130641.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130644.png)


![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-bromophenyl)acetamide](/img/structure/B6130673.png)